molecular formula C12H13BrN2O B5690646 1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole

Cat. No.: B5690646
M. Wt: 281.15 g/mol
InChI Key: ZDVFLXMVZMVHOA-UHFFFAOYSA-N
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Description

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound features a bromo-substituted phenoxyethyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 2-chloroethylamine hydrochloride.

    Etherification: 2-bromo-4-methylphenol is reacted with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-methylphenoxy)ethylamine.

    Cyclization: The resulting 2-(2-bromo-4-methylphenoxy)ethylamine is then reacted with glyoxal and ammonium acetate under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The bromo group in the phenoxyethyl moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonyl-containing derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenoxyethyl imidazole derivatives.

Scientific Research Applications

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenoxyethyl moiety may interact with hydrophobic pockets in proteins, modulating their function. These interactions can lead to the disruption of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-chlorophenoxy)ethyl]imidazole
  • 1-[2-(2-fluorophenoxy)ethyl]imidazole
  • 1-[2-(2-methylphenoxy)ethyl]imidazole

Uniqueness

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole is unique due to the presence of the bromo and methyl substituents on the phenoxyethyl group. These substituents can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs. The bromo group, in particular, can participate in halogen bonding and other interactions that are not possible with other substituents.

Properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-10-2-3-12(11(13)8-10)16-7-6-15-5-4-14-9-15/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVFLXMVZMVHOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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